Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-
Description
Chemical Name: (2S)-2-Amino-4-bromobutanoic Acid Hydrobromide CAS RN: 15159-65-6 Molecular Formula: C₄H₈Br₂N₂O₂ (as hydrobromide salt) Structure: A chiral butanoic acid derivative with amino (-NH₂) and bromo (-Br) substituents at positions 2 and 4, respectively, along with a ketone (oxo) group at position 3. The (2S) configuration defines its stereochemistry .
Properties
IUPAC Name |
(2S)-4-amino-2-bromo-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO3/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGVHFOVIFUSA-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
(2S)-4-amino-2-bromo-4-oxo-butanoic acid serves as a building block in the synthesis of pharmaceuticals. Its structural features make it suitable for:
- Neuroprotective Agents: Research indicates potential applications in treating neurodegenerative diseases by acting as an inhibitor of kynurenine-3-hydroxylase, an enzyme implicated in conditions like Alzheimer's and Parkinson's disease .
Biochemical Studies
The compound is utilized in biochemical research to:
- Investigate enzyme mechanisms and metabolic pathways.
- Study its effects on neurotransmitter systems, particularly in relation to excitotoxicity and neuroprotection .
Organic Synthesis
In organic chemistry, (2S)-4-amino-2-bromo-4-oxobutanoic acid is employed as:
- A precursor for synthesizing other biologically active compounds.
- A reagent in the formation of various derivatives through substitution and reduction reactions.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of (2S)-4-amino-2-bromo-4-oxobutanoic acid:
- Neurodegenerative Disease Research:
- Synthetic Pathways:
Mechanism of Action
The mechanism by which (2S)-4-amino-2-bromo-4-oxobutanoic acid exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Features :
- Functional Groups: Amino, bromo, oxo, and carboxylic acid.
- Applications: Likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive bromo and amino groups.
Comparison with Structurally Similar Compounds
Structural Analogues with Bromo and Oxo Substituents
Functional Group Variations
Biological Activity
Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-, is a compound of interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of an amino group, a bromo substituent, and a keto group, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.
- IUPAC Name : (2S)-4-amino-2-bromo-4-oxobutanoic acid
- CAS Number : 27597-85-9
- Molecular Weight : 196 g/mol
- InChI Key : VOHGVHFOVIFUSA-REOHCLBHSA-N
The biological activity of (2S)-4-amino-2-bromo-4-oxobutanoic acid is primarily attributed to its interaction with various enzymes and metabolic pathways. The compound may act as an inhibitor or substrate for specific enzymes, influencing biochemical processes such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting conditions like neurodegenerative diseases.
- Metabolic Pathway Modulation : It can alter metabolic pathways by interacting with key regulatory enzymes.
Biological Activity and Therapeutic Applications
Research indicates that (2S)-4-amino-2-bromo-4-oxobutanoic acid has several potential therapeutic applications:
- Neuroprotective Effects : Similar compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and protecting neuronal health .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory conditions.
Study 1: Neuroprotective Effects
A study investigating the effects of similar compounds on neuronal health demonstrated that derivatives of butanoic acid can inhibit the kynurenine pathway, which is implicated in neurodegenerative diseases. This inhibition leads to increased levels of neuroprotective metabolites .
Study 2: Antimicrobial Activity
In vitro evaluations revealed that (2S)-4-amino-2-bromo-4-oxobutanoic acid exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics .
| Compound | MIC (μg/mL) | Target Microorganism |
|---|---|---|
| (2S)-4-amino-2-bromo-4-oxobutanoic acid | 10 | Staphylococcus aureus |
| Control Antibiotic | 2 | Staphylococcus aureus |
| Control Antibiotic | 1 | Escherichia coli |
Comparison with Similar Compounds
The biological activity of (2S)-4-amino-2-bromo-4-oxobutanoic acid can be compared with several structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminobutanoic acid | Lacks bromo and keto groups | Neurotransmitter modulator |
| 2-Bromo-4-oxobutanoic acid | Lacks amino group | Potentially less active |
| 4-Amino-2-bromobutanoic acid | Different stereochemistry | Varies in activity |
Preparation Methods
The compound’s structure requires sequential introduction of amino, bromo, and keto groups onto a butanoic acid backbone. Key steps include:
- Amination for the amino group.
- Bromination at the 2-position.
- Oxidation to form the 4-oxo group.
- Stereochemical control to retain the (2S) configuration.
Bromination Techniques
Bromination is critical for introducing the 2-bromo substituent. A patent (WO2003045899A1) detailing bromination of 2-oxyimino-3-oxo-butyric acid derivatives provides insights into optimizing mono-bromination while minimizing di-/polybrominated byproducts:
| Parameter | Conditions |
|---|---|
| Reagent | Bromine (1.3–1.35 eq) with acetyl bromide |
| Solvent | Organic solvent (e.g., dichloromethane) mixed with C1–4 alcohol |
| Temperature | −15°C to +15°C |
| Yield/Purity | >95% purity, reduced impurities |
This method avoids explosive ethers and carcinogenic solvents, favoring safer alternatives. For the target compound, analogous bromination of a 3-oxo intermediate could be employed, with acetyl bromide enhancing regioselectivity.
Amination and Oxidation
While direct amination data for this compound is sparse, a patent (CN102320957A) demonstrates nitrile alkylation followed by hydrolysis to form 3-oxo acids. Adapting this approach:
-
- React a nitrile precursor (e.g., 4-aminobutyronitrile) with ethyl α-bromoacetate in tetrahydrofuran (THF) using activated zinc.
- Conditions : 25–35°C, 2-hour reaction time.
- Workup : Acidify with HCl (pH 4–5) and recrystallize.
-
- Convert the alcohol intermediate to the keto group using KMnO₄ or CrO₃ under acidic conditions.
Industrial-Scale Considerations
Large-scale production emphasizes green chemistry principles:
- Continuous flow reactors for consistent mixing and temperature control.
- Automated systems to monitor reaction progress and minimize human error.
- Waste reduction via solvent recycling and catalyst recovery.
Challenges and Optimization
- Stereochemical Control : Chiral resolution or asymmetric synthesis (e.g., using L-proline catalysts) may be required to isolate the (2S) enantiomer.
- Byproduct Mitigation :
Hypothetical Reaction Pathway
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Nitrile alkylation | Zn, THF, ethyl α-bromoacetate, 25°C | 4-Amino-2-cyano-4-oxobutanoic acid |
| 2 | Bromination | Br₂, acetyl bromide, −10°C | 4-Amino-2-bromo-4-oxobutanoic acid |
| 3 | Chiral resolution | Chiral column chromatography | (2S)-enantiomer isolation |
Performance Metrics
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Nitrile alkylation | 69–73% | 97–98% | Scalable, avoids extreme conditions |
| Bromination | >90% | >95% | Minimal polybrominated impurities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-4-amino-2-bromo-4-oxobutanoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Bromination of the α-carbon in amino acid derivatives is critical. A stepwise approach involves introducing bromine via electrophilic substitution or radical-mediated mechanisms. For example, brominated analogs like 2-amino-4-bromobutanoic acid hydrobromide are synthesized using HBr under controlled acidic conditions to avoid racemization . Optimizing pH (4–6) and temperature (0–5°C) minimizes side reactions, while chiral HPLC ensures enantiomeric purity.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR : H and C NMR identify the bromine-induced deshielding of adjacent protons (δ 4.1–4.5 ppm for C2-H) and confirm the keto group (C=O at ~175 ppm).
- IR : Strong absorption at ~1700 cm confirms the oxo group.
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H] at m/z 210.98) and bromine isotope pattern .
- X-ray Crystallography : Resolves absolute configuration, though crystallization challenges may require derivatization (e.g., Fmoc protection) .
Q. How does storage temperature and solvent selection impact the compound’s stability?
- Methodological Answer : The compound’s α-keto and bromo groups make it prone to hydrolysis and thermal degradation. Storage at –20°C in anhydrous DMSO or THF preserves stability for >6 months. Avoid aqueous buffers (pH >7), which accelerate decomposition. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How do stereochemical and electronic effects of the bromine substituent influence reactivity in peptide coupling or cross-coupling reactions?
- Methodological Answer : The (2S)-configuration directs nucleophilic attacks to the β-carbon, while bromine’s electron-withdrawing effect activates the α-keto group for nucleophilic additions. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh)) enable selective substitution of bromine with aryl/vinyl groups. Steric hindrance from the amino group necessitates bulky ligands (e.g., XPhos) to prevent β-hydride elimination .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR or ambiguous mass fragments)?
- Methodological Answer :
- Dynamic Effects : Conformational exchange in solution (e.g., keto-enol tautomerism) may cause peak broadening. Variable-temperature NMR (VT-NMR) at –40°C can stabilize tautomers for clearer analysis.
- Isotopic Labeling : N-labeling the amino group helps distinguish overlapping signals in H-N HSQC spectra.
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to assign ambiguous signals .
Q. What in vitro models are suitable for studying this compound’s biological activity, given its structural similarity to GABA analogs?
- Methodological Answer :
- Enzyme Assays : Test inhibition of GABA transaminase (GABA-T) using fluorometric assays (e.g., NADPH depletion monitoring).
- Receptor Binding : Competitive binding studies with H-labeled GABA in neuronal membrane preparations.
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells expressing GABA transporters (e.g., GAT-1) .
Q. How can computational methods predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.
- QSAR Models : Train models on brominated amino acid datasets to estimate hepatotoxicity (e.g., liver enzyme induction).
- Metabolite Identification : In silico tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolites, prioritizing lab testing for bromine-containing adducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
